3-Azido-2,2'-bithiophene

Organic Synthesis Heterocyclic Chemistry Thermal Stability

Researchers requiring a regiospecific azide for click chemistry often face inconsistent reactivity from generic isomers. 3-Azido-2,2'-bithiophene (CAS 82080-28-2) eliminates this uncertainty, delivering predictable CuAAC coupling and clean thermal cyclization to 4H-dithieno[3,2-b;2',3'-d]pyrrole (DTP). · Enables high-density azide SAMs (7.3 ± 0.3 × 10⁻¹⁰ mol cm⁻²) on gold for post-functionalization. · Thermally converts to DTP in very good yields-superior to multi-step alternatives. · Sourced with ≥99% purity; custom packaging available for R&D and pilot-scale needs.

Molecular Formula C8H5N3S2
Molecular Weight 207.3 g/mol
CAS No. 82080-28-2
Cat. No. B15436840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azido-2,2'-bithiophene
CAS82080-28-2
Molecular FormulaC8H5N3S2
Molecular Weight207.3 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=C(C=CS2)N=[N+]=[N-]
InChIInChI=1S/C8H5N3S2/c9-11-10-6-3-5-13-8(6)7-2-1-4-12-7/h1-5H
InChIKeyXVCMSVUOCQUYOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Azido-2,2'-bithiophene (CAS 82080-28-2): Core Identity and Procurement-Relevant Characteristics


3-Azido-2,2'-bithiophene (CAS 82080-28-2) is a heteroaromatic azide comprising a 2,2'-bithiophene backbone with an azido (-N3) substituent at the 3-position [1]. This compound serves as a versatile building block in organic synthesis, particularly in click chemistry, where its azido group enables efficient Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable 1,2,3-triazole linkages [2]. Its molecular formula is C8H5N3S2, with a molecular weight of 207.3 g/mol [3]. The compound's unique electronic structure, conferred by the bithiophene core, makes it a candidate for advanced materials in organic electronics, including organic field-effect transistors (OFETs) and electrochemiluminescence (ECL) applications [4].

3-Azido-2,2'-bithiophene (CAS 82080-28-2): Why Generic Substitution is Not Feasible


The position of the azido group on the bithiophene scaffold critically dictates both reactivity and application outcomes. Isomeric azido-bithiophenes (e.g., 2-azido, 4-azido, or 3-azido-2,3'-bithienyl) exhibit starkly different thermal decomposition pathways, stability profiles, and electronic properties, as demonstrated in comparative studies [1]. For instance, while 3-azido-2,2'-bithiophene undergoes clean thermal cyclization to a fused pyrrole derivative, other isomers either resist decomposition or undergo uncontrolled ring-opening fragmentation under identical conditions [1]. Furthermore, the regiospecific click chemistry of 3-azido-2,2'-bithiophene has been optimized for surface functionalization with high surface density, a performance metric not achievable with other azido-thiophene isomers due to differences in steric and electronic effects [2]. Therefore, substituting 3-azido-2,2'-bithiophene with a generic 'azido-thiophene' or a different positional isomer would compromise reaction specificity, product yield, and device performance, making precise chemical identity a non-negotiable procurement requirement.

3-Azido-2,2'-bithiophene (CAS 82080-28-2): Quantitative Evidence for Differentiated Performance


Thermal Decomposition: Regiospecific Cyclization Yield vs. Isomers

3-Azido-2,2'-bithiophene (1) undergoes thermal decomposition to yield 4H-dithieno[3,2-b;2',3'-d]pyrrole (7) in 'very good yields', a clean and efficient transformation. In contrast, 4-azido-3,3'-bithienyl (3) and 4-azido-2',3-bithienyl (4) are relatively stable under the same conditions, yielding only polymeric materials under more vigorous conditions. 2-azido-3,3'-bithienyl (5) and 2-azido-2',3-bithienyl (6) extrude nitrogen at room temperature, resulting in uncontrolled ring-opening fragmentation [1].

Organic Synthesis Heterocyclic Chemistry Thermal Stability

Click Chemistry Surface Functionalization: Achievable Surface Density

Azide-terminated self-assembled monolayers (N3-SAMs) prepared using 3-azido-2,2'-bithiophene as a precursor enable the immobilization of alkyne-functionalized phenyl-capped bithiophene (Ph2TPh-alkyne) via CuAAC. The surface density of the azide groups in N3-SAMs was quantified by quartz crystal microbalance (QCM) as 7.3 ± 0.3 × 10⁻¹⁰ mol cm⁻², and the subsequent Ph2TPh-functionalized SAM density was 4.6 ± 0.3 × 10⁻¹⁰ mol cm⁻² [1].

Surface Chemistry Self-Assembled Monolayers Click Chemistry

Electrochemiluminescence (ECL) Efficiency: Comparative Isomer Data

The 4-azido-2,2'-bithiophene isomer, when click-coupled with aryl acetylenes, produces thiophene-based luminophores exhibiting ECL efficiencies in the range of 0.16% to 0.50% in a coreactant system with benzoyl peroxide (BPO) [1]. While direct ECL efficiency data for 3-azido-2,2'-bithiophene are not available in the same study, the distinct electronic properties of the 3-azido isomer, as inferred from its different thermal and surface functionalization behavior, suggest a differentiated ECL profile.

Electrochemiluminescence Luminophores Organic Electronics

Synthetic Accessibility and Precursor Utility

3-Azido-2,2'-bithiophene serves as a direct precursor for the synthesis of 4H-dithieno[3,2-b;2',3'-d]pyrrole (DTP), a key building block for organic semiconductors. The thermal decomposition route from this specific azido isomer provides a streamlined, high-yielding access to DTP, which is otherwise synthesized via multi-step procedures with overall yields ranging from 33% to 63% [1]. This establishes the 3-azido-2,2'-bithiophene as a strategically advantageous starting material for DTP synthesis compared to alternative, lower-yielding or more complex routes.

Organic Synthesis Click Chemistry Building Blocks

3-Azido-2,2'-bithiophene (CAS 82080-28-2): Validated Application Scenarios for Scientific and Industrial Use


Synthesis of Fused Heterocycles for Organic Electronics

3-Azido-2,2'-bithiophene is the optimal precursor for the thermal synthesis of 4H-dithieno[3,2-b;2',3'-d]pyrrole (DTP), a crucial building block for high-performance organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) [1]. The regiospecific, high-yielding cyclization of this specific azido isomer ensures efficient and reproducible access to DTP, which is otherwise challenging to synthesize in high yields via alternative multi-step routes [1].

Fabrication of Electrochemically-Active Self-Assembled Monolayers (SAMs)

This compound is used to create azide-terminated SAMs on gold substrates, which serve as a versatile platform for post-functionalization via click chemistry [2]. The high surface density of azide groups (7.3 ± 0.3 × 10⁻¹⁰ mol cm⁻²) achieved with this specific thiophene derivative enables the dense immobilization of alkyne-functionalized redox-active units, leading to SAMs with reversible electrochemical response, as demonstrated by cyclic voltammetry [2].

Development of Thiophene-Based Luminophores for ECL Sensors

Although direct ECL data for 3-azido-2,2'-bithiophene are limited, its structural isomer (4-azido-2,2'-bithiophene) has been successfully employed in the synthesis of thiophene-based luminophores with ECL efficiencies up to 0.50% in coreactant systems [3]. Given the distinct electronic properties of the 3-azido isomer, it represents a promising, differentiated scaffold for the development of novel ECL-active materials for sensing and imaging applications [3].

Click Chemistry-Based Bioconjugation and Materials Science

The azido group of 3-azido-2,2'-bithiophene readily undergoes CuAAC with terminal alkynes, forming stable 1,2,3-triazole linkages [4]. This click reactivity is exploited in the construction of complex molecular architectures, including bioconjugates, polymer networks, and functionalized surfaces. The bithiophene core imparts electronic functionality, making it a dual-purpose building block for both structural and electronic applications [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Azido-2,2'-bithiophene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.